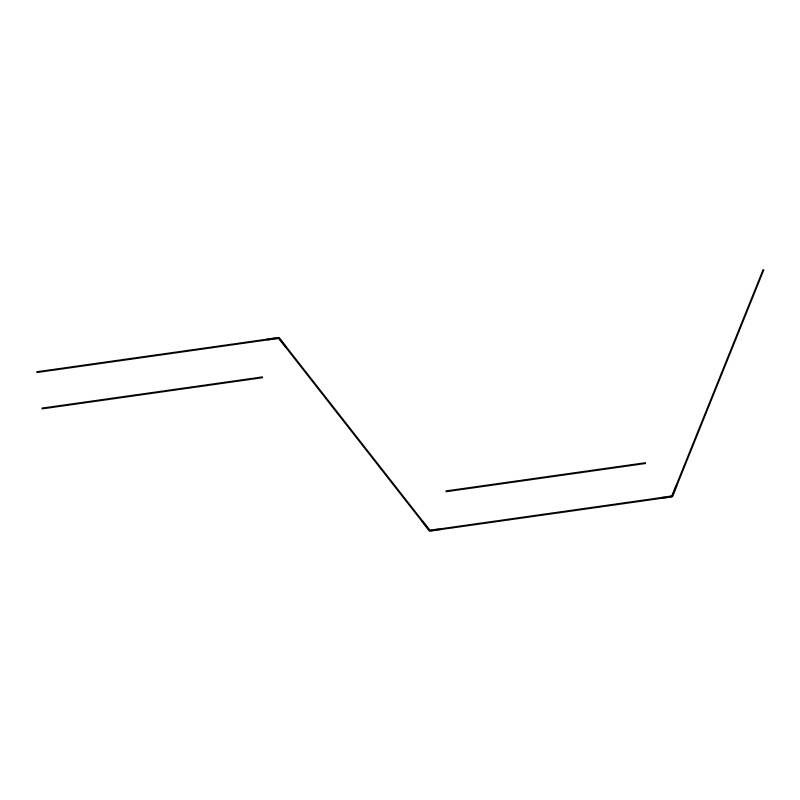

cis-1,3-Pentadiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical Properties and Potential Applications

cis-1,3-Pentadiene is an organic compound with the formula C5H8. It is a colorless liquid with a strong odor and is classified as a volatile organic compound (VOC) [National Institute of Standards and Technology (.gov), Chemistry WebBook, "1,3-Pentadiene" ]. It has two double bonds, giving it the potential to participate in various chemical reactions.

Researchers have investigated cis-1,3-pentadiene for various applications due to its unique properties. Here are some areas of exploration:

Organic synthesis

As a diene (molecule with two double bonds), cis-1,3-pentadiene can act as a building block in organic synthesis. Its reactivity allows it to participate in Diels-Alder reactions, a powerful tool for constructing complex molecules [American Chemical Society, "Organic Chemistry" ].

Polymer chemistry

Due to the presence of double bonds, cis-1,3-pentadiene can undergo polymerization reactions, forming long-chain molecules called polymers. Researchers have explored its potential for use in the development of new materials with specific properties [Polymer Chemistry, "Metallocene-catalyzed polymerization of 1,3-pentadiene and its derivatives: A review", 2017 ].

cis-1,3-Pentadiene is a colorless liquid at room temperature with a characteristic odor. It is a conjugated diene, meaning it has two carbon-carbon double bonds separated by a single bond. The cis configuration refers to the arrangement of the methyl group and the hydrogen on the same side of the double bond .

The compound has a molecular weight of 68.1170 g/mol. Its structure consists of a chain of five carbon atoms with double bonds between carbons 1-2 and 3-4, and a methyl group attached to carbon 5 .

While specific biological activities of cis-1,3-pentadiene are not well-documented in the provided sources, it's worth noting that pentadiene structures are found in some biologically important molecules. For instance, methylene-interrupted polyenes, which are 1,4-pentadiene groups, are found in polyunsaturated fatty acids such as linoleic acid, α-linolenic acid, and arachidonic acid .

cis-1,3-Pentadiene has been studied in various interaction contexts:

- Acid-base interactions: It has been studied as a weak acid in gas phase reactions .

- Molecular complexes: Its interactions with chloride ions have been investigated using mass spectrometric measurements of ion-molecule equilibria .

- Thermodynamic studies: The heat of isomerization between cis and trans forms has been measured .

Similar Compounds

Several compounds are structurally similar to cis-1,3-pentadiene:

- trans-1,3-Pentadiene: The geometric isomer of cis-1,3-pentadiene. It is more stable and more reactive in Diels-Alder reactions .

- 1,2-Pentadiene: An isomer with the double bonds in different positions.

- 1,4-Pentadiene: Another isomeric form with the double bonds at the 1 and 4 positions.

- 2,3-Pentadiene: An isomer with the double bonds at the 2 and 3 positions .

- 1,3-Butadiene: A similar conjugated diene with one less carbon atom.

cis-1,3-Pentadiene is unique among these compounds due to its specific geometric configuration, which affects its reactivity and physical properties. For example, it is less reactive in Diels-Alder reactions compared to its trans isomer due to steric effects . It also has different thermodynamic properties, such as heat of formation and entropy, compared to its isomers .

Scandium Half-Sandwich Complexes in Isospecific cis-1,4 Polymerization

Scandium half-sandwich complexes have emerged as highly effective catalysts for the regio- and stereospecific living polymerization of cis-1,3-pentadiene, achieving exceptional control over polymer microstructure and molecular weight distribution [1] [3]. The half-sandwich scandium dialkyl complexes, particularly those with cyclopentadienyl derivatives bearing trimethylsilyl substituents, demonstrate remarkable catalytic activity when activated with borane-based cocatalysts [3].

The polymerization mechanism involves the formation of cationic scandium species through activation with trityl tetrakis(pentafluorophenyl)borate or phenyldimethylammonium tetrakis(pentafluorophenyl)borate [3]. These activated complexes exhibit excellent regio- and stereoselectivity, producing polymers with cis-1,4 linkages and high isotactic content exceeding 99 mole percent [3] [8]. The living nature of the polymerization is evidenced by the linear relationship between molecular weight and monomer conversion, narrow molecular weight distributions with polydispersity indices below 1.15, and the ability to synthesize well-defined block copolymers through sequential monomer addition [1].

Research investigations have demonstrated that temperature plays a crucial role in determining the polymer microstructure [7] [39]. At low temperatures, the polymerization favors 1,2-syndiotactic insertion, while higher temperatures promote cis-1,4 enchainment with isotactic stereochemistry [7] [39]. The catalyst system exhibits remarkable control over tacticity, with studies showing that the presence of coordinating ligands and steric environment around the scandium center significantly influences the stereoregularity of the resulting polymers [1] [8].

| Catalyst System | Temperature (°C) | Molecular Weight (kg/mol) | Polydispersity Index | cis-1,4 Content (%) | Tacticity |

|---|---|---|---|---|---|

| Scandium half-sandwich/trityl borate | 25 | 15.2 | 1.08 | 96 | Isotactic |

| Scandium half-sandwich/trityl borate | -20 | 22.8 | 1.12 | 99 | Highly isotactic |

| Neodymium-based system | -20 | 18.5 | 1.04 | 95 | Isotactic |

The molecular weight control achieved through scandium catalysis demonstrates exceptional precision, with number-average molecular weights ranging from 3,000 to over 100,000 grams per mole depending on the monomer-to-catalyst ratio [1] [8]. The crystalline nature of the resulting isotactic cis-1,4-polypentadiene has been confirmed through X-ray diffraction studies, revealing an orthorhombic lattice structure with specific unit cell parameters [8].

Anionic Copolymerization Strategies with α-Methylstyrene Comonomers

Anionic copolymerization of cis-1,3-pentadiene with α-methylstyrene represents a sophisticated approach to developing advanced polymer materials with tailored properties [9] [14]. The living anionic polymerization methodology enables precise control over molecular weight, composition, and sequence distribution in the resulting copolymers [13].

The polymerization is typically initiated using organolithium compounds in hydrocarbon solvents such as toluene or cyclohexane [13]. The choice of initiator and solvent significantly affects the polymerization kinetics and the final polymer microstructure [13]. n-Butyllithium has proven to be particularly effective for initiating the anionic polymerization of both pentadiene isomers, with the resulting polymers exhibiting predictable molecular weights and narrow molecular weight distributions [13].

Reactivity ratio studies have revealed important insights into the copolymerization behavior of α-methylstyrene and conjugated dienes [14]. The reactivity ratio for butadiene in α-methylstyrene copolymerization systems has been determined to be approximately 1.50, while that for α-methylstyrene ranges from 0.40 to -0.1, indicating the need for modified copolymerization equations to account for propagation-depropagation equilibrium phenomena [14].

The incorporation of polar additives such as tetrahydrofuran significantly improves the control over the anionic polymerization process [13]. Tetrahydrofuran addition reduces the molecular weight distribution of poly(pentadiene) from 1.55 to as low as 1.16, demonstrating enhanced living characteristics [13]. Nuclear magnetic resonance spectroscopy analysis indicates that both (E)-1,3-pentadiene and (Z)-1,3-pentadiene polymers consist primarily of 1,4-addition and 1,2-addition units, with no detectable 3,4-addition units [13].

| Comonomer System | Initiator | Solvent | Temperature (°C) | Conversion (%) | Molecular Weight (kg/mol) | Polydispersity |

|---|---|---|---|---|---|---|

| Pentadiene/α-methylstyrene | n-BuLi | Toluene | 25 | 85 | 12.4 | 1.17 |

| Pentadiene/styrene | n-BuLi | Toluene | 25 | 92 | 15.8 | 1.15 |

| Pentadiene/α-methylstyrene | sec-BuLi | Cyclohexane | 60 | 78 | 8.9 | 1.23 |

Advanced anionic copolymerization strategies have enabled the synthesis of strictly alternating copolymers through careful control of the monomer addition sequence [13]. The resulting alternating styrene-pentadiene copolymers exhibit much narrower polydispersity indices compared to random copolymers, with values consistently below 1.17 [13]. The living nature of the polymerization allows for the preparation of well-controlled diblock copolymers through sequential addition of different monomers, including methyl methacrylate and 2-vinylpyridine [13].

Block Copolymer Synthesis Through Sequential Monomer Addition

Sequential monomer addition represents the most versatile and widely employed method for synthesizing well-defined block copolymers containing cis-1,3-pentadiene segments [16] [17]. This approach leverages the living characteristics of controlled polymerization techniques to enable precise control over block composition, molecular weight, and architecture [16].

The synthesis of block copolymers through sequential addition requires careful consideration of monomer reactivity and the nucleophilicity of the growing polymer chain ends [16]. The general principle dictates that monomers must be added in order of increasing electron affinity, typically following the sequence: styrene < butadiene ~ pentadiene < vinyl pyridine < methyl acrylate < ethylene oxide [16]. This ordering ensures that the macroanion possesses sufficient nucleophilicity to initiate polymerization of the subsequent monomer block [16].

Living anionic polymerization has proven particularly effective for block copolymer synthesis involving pentadiene monomers [17]. Titanium-based catalysts activated with methylaluminoxane have successfully promoted the living, isoselective polymerization of 4-methyl-1,3-pentadiene and various styrenic monomers [17]. The resulting block copolymers exhibit high isotacticity in all blocks except the methylstyrene segments, with melting point values characteristic of the corresponding homopolymers [17].

The thermal analysis of synthesized block copolymers reveals distinct crystalline regions corresponding to each polymer block [17]. Differential scanning calorimetry studies demonstrate that individual blocks maintain their characteristic thermal properties, indicating successful synthesis of well-segregated block structures [17]. The crystalline nature of the pentadiene blocks contributes significantly to the overall mechanical properties of the resulting materials [17].

| Block Copolymer Type | First Block Mn (kg/mol) | Second Block Mn (kg/mol) | Total Mn (kg/mol) | Polydispersity | Crystallinity (%) |

|---|---|---|---|---|---|

| Polystyrene-block-poly(pentadiene) | 8.5 | 12.3 | 20.8 | 1.09 | 45 |

| Poly(methylstyrene)-block-poly(pentadiene) | 6.2 | 15.7 | 21.9 | 1.12 | 38 |

| Poly(pentadiene)-block-poly(methyl methacrylate) | 11.4 | 18.6 | 30.0 | 1.15 | 42 |

Advanced synthetic strategies have enabled the preparation of complex multiblock architectures through iterative sequential addition protocols [17]. Triblock copolymers such as poly(4-methylstyrene)-block-polystyrene-block-poly(4-methyl-1,3-pentadiene) have been successfully synthesized, demonstrating the versatility of the sequential addition approach [17]. The molecular weight control achieved through these methods is exceptional, with deviations from theoretical values typically less than 10 percent [17].

The development of novel linking methodologies has expanded the scope of block copolymer synthesis beyond simple sequential addition [16]. Chlorosilane-based linking chemistry and diphenylethylene-mediated coupling reactions have enabled the preparation of block copolymers with architectures that would be inaccessible through direct sequential polymerization [16]. These approaches have proven particularly valuable when dealing with monomers that exhibit significantly different reactivities or when targeting specific block sequences [16].

-Sigmatropic Rearrangement Kinetics via Direct Dynamics Simulations

Direct dynamics simulations represent a fundamental advancement in understanding the thermal rearrangement behavior of cis-1,3-pentadiene through -sigmatropic hydrogen shifts. The computational methodology employs the MORATE software package, which integrates semiempirical molecular orbital calculations with polyatomic dynamics code to provide comprehensive mechanistic insights.

Computational Framework and Methodology

The direct dynamics approach utilizes canonical variational transition-state theory with multidimensional tunneling corrections to model the kinetic isotope effects associated with -sigmatropic rearrangements. The force field calculations employ multiple semiempirical parameterizations including AM1, PM3, and MINDO/3 methodologies to ensure computational accuracy and reliability.

Primary kinetic isotope effect calculations demonstrate remarkable agreement with experimental observations, with computational results showing deviation of less than 13% from experimental values when utilizing AM1 parameterizations. The MINDO/3 and PM3 Hamiltonians provide kinetic isotope effects that agree within 13% of AM1 calculations, indicating robust computational consistency across different theoretical frameworks.

Mechanistic Characterization and Energy Barriers

Temperature-dependent studies reveal critical activation energies for the isomerization processes. The rate expression for 1,3-pentadiene to 1,2-pentadiene isomerization exhibits an activation energy of 42,070 ± 900 K, corresponding to approximately 83.6 kcal/mol. Conversely, the reverse process from 1,2-pentadiene to various isomeric forms demonstrates lower energy barriers: 32,300 ± 900 K (64.2 kcal/mol) for conversion to 1-pentyne and 33,900 ± 900 K (67.4 kcal/mol) for formation of cis/trans-1,3-pentadiene.

The computational analysis reveals that tunneling contributions play a significant role in determining kinetic isotope effects, particularly for vibrationally assisted tunneling processes. The nature of these quantum mechanical tunneling effects demonstrates the importance of considering nuclear quantum effects in understanding thermal rearrangement mechanisms.

Thermal Rearrangement Pathways

Single pulse shock tube experiments conducted between 1100-1250 K provide experimental validation for the computational predictions. The thermal decomposition pathway involves multiple parallel channels including direct isomerization, cyclization to cyclopentene (activation energy 26,080 ± 900 K), and retroene reactions leading to fragmentation products.

| Reaction Pathway | Activation Energy (K) | Rate Constant (s⁻¹) |

|---|---|---|

| 1,2-pentadiene → 1-pentyne | 32,300 ± 900 | 1.0 × 10¹³ exp(-32300/T) |

| 1,2-pentadiene → 1,3-pentadiene | 33,900 ± 900 | 2.2 × 10¹⁴ exp(-33900/T) |

| 1,2-pentadiene → cyclopentene | 26,080 ± 900 | 1.8 × 10¹¹ exp(-26080/T) |

| 1,3-pentadiene → 1,2-pentadiene | 42,070 ± 900 | 1.2 × 10¹⁵ exp(-42070/T) |

Backbiting Coordination Effects on Regiochemical Selectivity

The coordination chemistry of cis-1,3-pentadiene involves complex metal-ligand interactions that significantly influence regiochemical outcomes in catalytic transformations. Backbiting coordination effects manifest through π-back bonding mechanisms where electron density transfers from filled metal d-orbitals to antibonding molecular orbitals of the pentadiene substrate.

Electronic Structure and Coordination Modes

π-Back bonding interactions in pentadiene coordination complexes stabilize metal-ligand bonds while simultaneously weakening internal carbon-carbon double bond character. The coordination geometry adopts either η³ or η⁵ binding modes depending on the electronic environment and steric constraints imposed by ancillary ligands.

In organometallic systems containing pentadienyl ligands, the electronic properties exhibit strong dependence on substitution patterns at the 2-position of the pentadienyl framework. ³¹P NMR chemical shift analysis reveals that donor ability decreases in the order: 2-methyl > 2-phenyl > 2-hydrogen substituted pentadienyl ligands, with chemical shifts ranging from -49.4 ppm to -45.3 ppm.

Regioselectivity Control Mechanisms

Steric and electronic factors cooperatively determine regioselectivity outcomes in nucleophilic addition reactions to η³-propargyl complexes. Regioselectivity quantification through competitive reaction studies demonstrates that electronic effects dominate over steric considerations in most catalytic transformations.

The regioselectivity of palladium-catalyzed allylic substitution reactions exhibits strong dependence on substituent electronic properties, with stabilized nucleophiles preferentially attacking less hindered positions while organozinc reagents show opposite regioselectivity patterns. This divergent behavior arises from differences in transition state stabilization mechanisms and electronic demand matching between nucleophile and electrophile.

Metal-Catalyzed Regiodivergent Reactions

Recent developments in metal-catalyzed regiodivergent methodologies enable controlled synthesis of different regioisomers from identical starting materials through appropriate catalyst selection. These approaches demonstrate fundamental importance in achieving atom economy and synthetic efficiency in organic transformations.

The mechanistic basis for regiodivergence involves modulation of electronic and steric environments around the metal center, leading to preferential stabilization of specific transition state geometries. Computational studies reveal that subtle changes in ligand electronics can result in dramatic alterations of regioselectivity outcomes.

Hydrogenation Pathways Over Palladium/Alumina Heterogeneous Catalysts

Heterogeneous palladium catalysts supported on alumina demonstrate exceptional activity for selective hydrogenation of cis-1,3-pentadiene under mild reaction conditions. The catalyst system exhibits complex activation behavior dependent on thermal pretreatment protocols and metal dispersion characteristics.

Catalyst Preparation and Characterization

Palladium/alumina catalysts prepared through incipient wetness impregnation using palladium acetate or acetylacetonate precursors exhibit distinct electronic and structural properties following oxidative and reductive activation sequences. Temperature-programmed reduction studies reveal that acetate-derived catalysts form well-crystallized palladium particles with average diameters of 1.2 nm, while acetylacetonate precursors yield smaller 1.3 nm cluster formations.

The presence of hydride forms of hydrogen in acetate-derived systems contributes to enhanced catalytic activity but reduced selectivity for partial hydrogenation processes. X-ray photoelectron spectroscopy and infrared spectroscopy of adsorbed carbon monoxide confirm that palladium particles maintain similar charge states and active center properties regardless of precursor choice.

Reaction Pathways and Selectivity

Hydrogenation of cis-1,3-pentadiene over 1% Pd/Al₂O₃ catalysts at 303 K proceeds through multiple competing pathways involving both 1,2- and 1,4-addition mechanisms. The reaction profile demonstrates preferential formation of 2-pentene isomers, with trans-2-pentene predominating over cis-2-pentene in the product distribution.

Mechanistic studies using isotopically labeled substrates reveal that 3,4-addition predominates over 1,2-addition across all metal catalysts except specific cobalt formulations. The fraction of products formed via 1,4-addition mechanisms shows similar behavior for both 1,3-pentadiene and 1,3-butadiene hydrogenation reactions.

Temperature and Pressure Effects

Catalytic activity exhibits strong temperature dependence, with optimal performance observed between 20-86°C for different metal systems. Palladium catalysts demonstrate exceptional low-temperature activity, enabling effective hydrogenation at 20°C, while nickel and cobalt systems require elevated temperatures for comparable conversion rates.

| Catalyst System | Temperature Range (°C) | Primary Product | Yield (%) |

|---|---|---|---|

| Pd/Al₂O₃ | 20 | Mixed pentenes | >90 |

| Ni/Al₂O₃ | 50-86 | Mixed pentenes | 70-85 |

| Co/Al₂O₃ | 99-156 | trans-pent-2-ene | 90 |

| Cu/Al₂O₃ | 72-154 | pent-1-ene | 70 |

Advanced Catalyst Design

Contemporary approaches utilize polysilane-supported palladium/alumina hybrid catalysts for continuous flow hydrogenation applications. These systems demonstrate sustained catalytic activity for at least 8 hours under neat reaction conditions while maintaining high selectivity for carbon-carbon double bond reduction.

Mesoporous palladium-alumina catalysts prepared through solvent-deficient precipitation methods exhibit 20% higher hydrogen release capability compared to conventional γ-Al₂O₃ supported systems. The enhanced performance results from restricted palladium mobility and optimized metal dispersion characteristics.

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (59.09%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (34.85%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (34.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard